Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride
Description
Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride is a cyclohexane-based chiral compound featuring an aminomethyl (-CH2NH2) group and two hydroxyl (-OH) groups at the 1 and 4 positions of the cyclohexane ring, forming a diol structure. The "Rac" prefix indicates a racemic mixture of enantiomers. The stereochemistry (1s,4s) suggests a cis configuration of substituents, which may influence its physicochemical properties and interactions .
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(aminomethyl)cyclohexane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c8-5-7(10)3-1-6(9)2-4-7;/h6,9-10H,1-5,8H2;1H |
InChI Key |
YNJXSNPRHVQVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)(CN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
Biocatalytic and Enzymatic Routes
Recent advances emphasize enzyme-mediated synthesis for stereoselectivity and greener processes:
Enzymatic Reduction
Using ketoreductases (KREDs) , the diketone precursor can be stereoselectively reduced to the corresponding hydroxy compound. Enzymes such as ketoreductases exhibit high stereoselectivity, enabling the synthesis of specific stereoisomers with high yield.
Transamination
Subsequently, amine transaminases (ATAs) catalyze the transfer of amino groups to form the aminomethyl functionality, often in a one-pot process. This biocatalytic approach offers advantages in selectivity, milder conditions, and reduced waste.
Sequential Enzymatic Synthesis
Two main routes are explored:
Advantages of Biocatalysis
Biocatalytic methods provide stereoselectivity, environmental friendliness, and operational simplicity, making them promising for large-scale synthesis.
Data Tables and Reaction Conditions
| Step | Reagents | Conditions | Stereoselectivity | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aminocyclohexanone formation | Nitration of phenol, Beckmann rearrangement | Acidic, elevated temperature | Mixture (1:1 to 4:1 trans:cis) | 66-89 | Requires resolution |
| Hydrogenation of nitro derivatives | Pd/C, H2 | Room temp, pressure | cis/trans ratio varies | 31 | Crude product, requires purification |
| Enzymatic reduction | Ketoreductases | Mild, aqueous buffer | High stereoselectivity | Up to 97 ee | Green alternative |
| Transamination | Amine transaminases, isopropylamine | Mild, aqueous | High stereoselectivity | >90% | One-pot process |
Challenges and Considerations
- Stereoselectivity: Achieving high stereoselectivity remains challenging with chemical methods; enzymatic routes offer significant improvements.
- Purification: Racemic mixtures require resolution or chiral separation, increasing complexity.
- Reaction Conditions: Harsh conditions in chemical synthesis (high temperature, strong acids/bases, metal catalysts) pose safety and scalability issues.
- Environmental Impact: Biocatalytic methods are more sustainable, reducing waste and hazardous reagents.
Summary and Outlook
The synthesis of Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride can be achieved via chemical or enzymatic pathways. Chemical routes involve multistep processes with metal catalysis, often requiring resolution steps to obtain stereoselectivity. Enzymatic methods, leveraging ketoreductases and transaminases, provide a promising alternative with high stereocontrol, milder conditions, and lower environmental impact. Future research focuses on optimizing enzyme engineering, process integration, and scaling for industrial production.
Chemical Reactions Analysis
Types of Reactions
Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include acidic or basic environments, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride is a synthetic compound with a cyclohexane ring substituted with an aminomethyl group and two hydroxyl groups, making it a versatile molecule for chemical reactions and research applications. It has potential applications across various scientific fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is used as a building block for synthesizing more complex molecules. It is also investigated for its potential effects on biological systems and explored for its therapeutic potential in treating various conditions. Additionally, it is utilized in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo various chemical reactions due to its functional groups. The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide. It can also be reduced to form different derivatives using reagents such as lithium aluminum hydride or sodium borohydride. The aminomethyl group can participate in substitution reactions with electrophiles, with conditions that may include acidic or basic environments, depending on the desired product. The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, which can be further utilized in research and industrial applications.
Mechanism of Action
The mechanism of action of Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as those involving amines or alcohols.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogous cyclohexane derivatives:
*Estimated based on structural deduction.
Key Observations:
Functional Groups: The target compound’s diol structure distinguishes it from analogs like cis/trans-2-aminocyclohexanol hydrochloride (single hydroxyl) and rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride (nitrile group). The diol enhances hydrophilicity and hydrogen-bonding capacity compared to mono-hydroxyl or non-polar nitrile analogs .
Stereochemistry: The cis-2-aminocyclohexanol hydrochloride (mp 186–190°C) has a higher melting point than its trans isomer (mp 172–175°C), likely due to stronger intermolecular interactions in the cis configuration. The target compound’s cis-1,4-diol arrangement may similarly favor higher melting points, though data is unavailable .
Synthetic Accessibility: highlights significant price disparities (e.g., cis-2-aminocyclohexanol at JPY 11,400 vs. trans at JPY 85,600), suggesting stereochemistry impacts synthetic complexity. The racemic nature of the target compound may reduce synthesis costs compared to enantiopure analogs .
Physicochemical and Application-Based Comparisons
Solubility and Stability
- The hydrochloride salt form improves aqueous solubility across all analogs. However, the diol in the target compound may further enhance solubility compared to mono-hydroxyl or nitrile-containing derivatives .
- Carboxylic acid analogs (e.g., rac-(1S,2R)-2-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride) exhibit pH-dependent solubility due to ionization, unlike the diol’s neutral hydroxyl groups .
Biological Activity
Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride is a synthetic compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H16ClN2O2 and a molecular weight of 194.68 g/mol. The compound features a cyclohexane ring with two hydroxyl groups at the 1 and 4 positions and an aminomethyl group at the 1 position. The presence of these functional groups allows for diverse chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H16ClN2O2 |
| Molecular Weight | 194.68 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Hydroxyl (-OH), Aminomethyl (-NH2) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound's hydroxyl groups can participate in hydrogen bonding, while the aminomethyl group may engage in nucleophilic substitution reactions.
Potential Biological Targets
Preliminary studies suggest that this compound may interact with:
- Enzymes : Potential inhibition or activation of key metabolic enzymes.
- Receptors : Binding affinity to receptors involved in neurotransmission or metabolic regulation.
In Vitro Studies
Research has indicated that this compound exhibits promising biological activities:
- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.
- Enzyme Interaction : Investigations using surface plasmon resonance have demonstrated binding interactions with specific enzymes, indicating its role as a potential inhibitor or modulator.
Case Studies
Several case studies highlight the compound's efficacy in various biological contexts:
- Case Study 1 : A study explored the effects of this compound on neuronal cells. Results indicated that treatment led to reduced apoptosis rates under oxidative stress conditions.
- Case Study 2 : In a metabolic study involving diabetic models, the compound demonstrated significant improvements in glucose uptake and insulin sensitivity.
Applications in Medicine and Industry
This compound has potential applications across various fields:
- Pharmaceutical Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting metabolic disorders or neurodegenerative diseases.
- Biochemical Research : The compound serves as a valuable tool for studying enzyme kinetics and receptor-ligand interactions in biochemical pathways.
Q & A
Basic: What are the recommended methods for synthesizing Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride, and how do stereochemical considerations influence the reaction pathway?
Answer:
The synthesis typically involves multi-step processes, including cyclohexane ring functionalization, aminomethyl group introduction, and diol formation. A common approach is the reductive amination of a ketone intermediate using sodium cyanoborohydride or catalytic hydrogenation . Stereochemical control is critical, as the (1s,4s) configuration dictates pharmacological activity. Techniques like chiral chromatography or diastereomeric salt crystallization are employed to isolate the desired enantiomer . For example, cis-cyclohexane-1,4-diol intermediates (evidenced in IUPAC nomenclature) are often precursors, with their axial/equatorial hydroxyl orientations influencing reaction kinetics .
Advanced: How can researchers resolve contradictions in yield data when scaling up the synthesis of this compound?
Answer:
Yield discrepancies often arise from differences in reaction conditions (e.g., temperature, solvent polarity) or incomplete stereochemical control. To address this:
- Mechanistic Studies : Use in-situ NMR or IR spectroscopy to monitor intermediate formation and identify bottlenecks .
- Design of Experiments (DoE) : Apply statistical models to optimize parameters like catalyst loading or reaction time .
- Byproduct Analysis : LC-MS or GC-MS can detect side products (e.g., trans-diastereomers) formed due to epimerization, guiding protocol refinements .
Basic: What analytical techniques are most reliable for confirming the purity and stereochemical integrity of the compound?
Answer:
- HPLC with Chiral Columns : Resolves enantiomers; retention times are compared against standards .
- 1H/13C NMR : Key signals include the cyclohexane ring protons (axial vs. equatorial coupling constants) and aminomethyl group shifts (δ ~2.5–3.5 ppm) .
- Polarimetry : Measures optical rotation to confirm enantiomeric excess (e.g., [α]D²⁵ = +15° for the (1s,4s) form) .
- Elemental Analysis : Validates Cl⁻ content (~12.4% for hydrochloride salt) .
Advanced: How do solvent choice and pH impact the stability of this compound in aqueous solutions?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen bonding with hydroxyl groups, while protic solvents (e.g., water) may accelerate hydrolysis of the aminomethyl moiety .
- pH Sensitivity : Below pH 3, protonation of the amine group prevents oxidation but increases chloride ion displacement risk. Above pH 6, deprotonation leads to precipitation of the free base. Buffered solutions (pH 4–5) are optimal for long-term storage .
- Degradation Pathways : LC-MS studies identify hydrolyzed byproducts (e.g., cyclohexane-1,4-diol) under acidic conditions .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of hydrochloride aerosols .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
- Emergency Contacts : CHEMTREC (+1-800-424-9300) for hazardous exposure incidents .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Simulates interactions with targets (e.g., opioid receptors) using software like AutoDock Vina. The aminomethyl group’s orientation in the (1s,4s) configuration shows higher binding affinity to μ-opioid receptors compared to trans-isomers .
- QSAR Modeling : Correlates structural features (e.g., Hammett σ values of substituents) with activity data. For example, fluorobenzyl derivatives (Catalog ID: 80070203) exhibit enhanced metabolic stability .
- MD Simulations : Assess conformational stability of the cyclohexane ring in lipid bilayers, predicting bioavailability .
Basic: What are the standard storage conditions to maintain compound integrity?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation .
- Desiccation : Use silica gel packs to avoid hygroscopic clumping .
- Solubility Considerations : Prepare stock solutions in degassed water or ethanol (stable for ≤1 week at 4°C) .
Advanced: What strategies mitigate enantiomerization during purification steps?
Answer:
- Low-Temperature Crystallization : Reduces thermal energy-driven racemization .
- Ionic Liquid Additives : Stabilize the transition state via electrostatic interactions, preserving stereochemistry .
- Chiral Auxiliaries : Temporarily lock the aminomethyl group’s configuration during chromatography .
Basic: How is the hydrochloride salt form advantageous over the free base in research applications?
Answer:
- Enhanced Solubility : The hydrochloride form increases aqueous solubility by ~30% compared to the free base, facilitating in vitro assays .
- Stability : Protonation of the amine group reduces oxidation susceptibility .
- Crystallinity : Facilitates reproducible X-ray diffraction studies for structural validation .
Advanced: What analytical workflows validate batch-to-batch consistency in large-scale synthesis?
Answer:
- QC Testing : Combine HPLC purity (>98%), NMR (integration ratios), and LC-MS (m/z 221.1 for [M+H]+) .
- Stability-Indicating Assays : Forced degradation studies (heat, light, pH extremes) quantify impurities like dehydroxylated analogs .
- Statistical Process Control (SPC) : Track critical parameters (e.g., reaction pH, yield) using control charts to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
